molecular formula C9H17NO3 B1612060 Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 214548-40-0

Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1612060
CAS No.: 214548-40-0
M. Wt: 187.24 g/mol
InChI Key: NJAMSCPMLHBPSY-UHFFFAOYSA-N
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Description

Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and formaldehyde. One common method includes the following steps:

    Formation of the piperidine ring: Starting with a suitable precursor, such as 3-hydroxymethylpiperidine, the compound is reacted with ethyl chloroformate in the presence of a base like triethylamine.

    Hydroxymethylation: The intermediate product is then subjected to hydroxymethylation using formaldehyde under basic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Ethyl 3-(carboxymethyl)piperidine-1-carboxylate.

    Reduction: Ethyl 3-(hydroxymethyl)piperidine-1-ol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized into an active form within the body. The molecular targets and pathways involved can vary, but they often include interactions with enzymes or receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(carboxymethyl)piperidine-1-carboxylate
  • Ethyl 3-(hydroxymethyl)piperidine-1-ol
  • 3-(Hydroxymethyl)piperidine

Uniqueness

Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its hydroxymethyl and ester groups provide versatility in synthetic applications, making it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

IUPAC Name

ethyl 3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-9(12)10-5-3-4-8(6-10)7-11/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAMSCPMLHBPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598234
Record name Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214548-40-0
Record name Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxymethyl-piperidine (0.6 mol) and Na2CO3 (130 g) in CHCl3 (600 ml) and water (600 ml) was stirred at 10° C. Ethyl chloroformate (115 g) was added dropwise (temperature was kept at 10° C.). The mixture was stirred until the temperature reached room temperature and the reaction mixture was stirred overnight. Water (500 ml) was added. The organic layer was separated, washed with water, dried, filtered and the solvent was evaporated, yielding 110 g (98%) of (±)-ethyl 3-(hydroxymethyl)-1-piperidinecarboxylate (interm. 17).
Quantity
0.6 mol
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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